molecular formula C11H14BrN B13609761 5-(2-Bromoethyl)-1-methylindoline

5-(2-Bromoethyl)-1-methylindoline

Cat. No.: B13609761
M. Wt: 240.14 g/mol
InChI Key: DFMDEPPVYXPUTK-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)-1-methylindoline: is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring The compound is characterized by the presence of a bromoethyl group attached to the indoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)-1-methylindoline typically involves the bromination of 1-methylindoline followed by the introduction of the bromoethyl group. One common method involves the reaction of 1-methylindoline with N-bromosuccinimide (NBS) in the presence of a radical initiator to form the bromo derivative. This intermediate is then reacted with ethylene bromide under basic conditions to introduce the bromoethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Scientific Research Applications

Chemistry: 5-(2-Bromoethyl)-1-methylindoline is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the effects of indoline derivatives on various biological systems. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets .

Medicine: Indoline derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)-1-methylindoline is largely dependent on its interaction with biological targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes . This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The indoline ring structure allows the compound to interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of the bromoethyl group in 5-(2-Bromoethyl)-1-methylindoline imparts unique reactivity, making it a valuable intermediate in organic synthesis. The bromo group is a good leaving group, facilitating various substitution reactions. Additionally, the indoline ring structure provides a versatile scaffold for the development of bioactive molecules .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

5-(2-bromoethyl)-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C11H14BrN/c1-13-7-5-10-8-9(4-6-12)2-3-11(10)13/h2-3,8H,4-7H2,1H3

InChI Key

DFMDEPPVYXPUTK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CC(=C2)CCBr

Origin of Product

United States

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